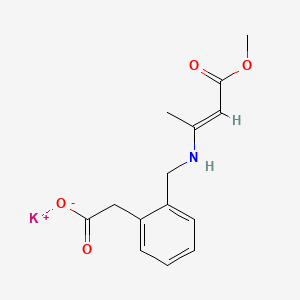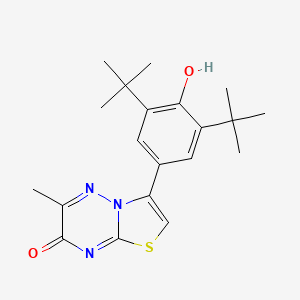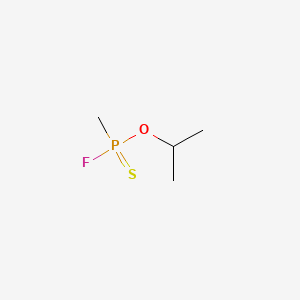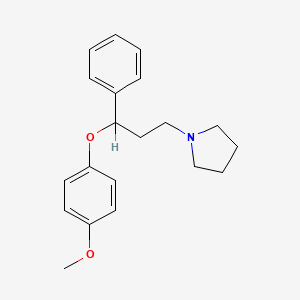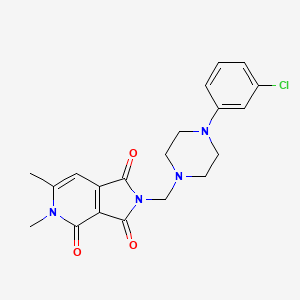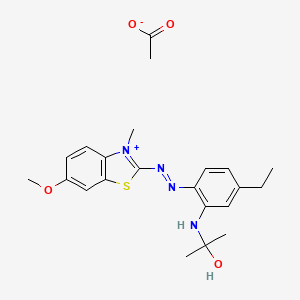
1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of EINECS 286-113-8 involves the reaction of acetaldehyde with glycerol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of EINECS 286-113-8 is scaled up to meet commercial demands. The process involves the use of large reactors where acetaldehyde and glycerol are combined under optimized conditions. The reaction is monitored to ensure consistency and quality of the final product. After the reaction, the product is purified through various techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 286-113-8 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize EINECS 286-113-8.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
EINECS 286-113-8 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism by which EINECS 286-113-8 exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with proteins and other biomolecules, altering their structure and function. This can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
EINECS 286-113-8 can be compared with other similar compounds such as:
Acetaldehyde, reaction products with glycerol (EINECS 286-250-3): Similar in structure but may have different properties and applications.
Formaldehyde, reaction products with glycerol: Another related compound with distinct chemical behavior.
The uniqueness of EINECS 286-113-8 lies in its specific reactivity and the types of products it forms under different conditions. This makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
85187-25-3 |
|---|---|
Fórmula molecular |
C32H53N3O5S |
Peso molecular |
591.8 g/mol |
Nombre IUPAC |
1-[(1-benzyl-5-oxo-4H-pyrazol-3-yl)amino]-1-oxodocosane-2-sulfonic acid |
InChI |
InChI=1S/C32H53N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(41(38,39)40)32(37)33-30-26-31(36)35(34-30)27-28-23-20-19-21-24-28/h19-21,23-24,29H,2-18,22,25-27H2,1H3,(H,33,34,37)(H,38,39,40) |
Clave InChI |
OTTPKZJATIFDTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(C(=O)NC1=NN(C(=O)C1)CC2=CC=CC=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


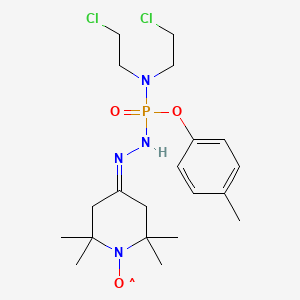
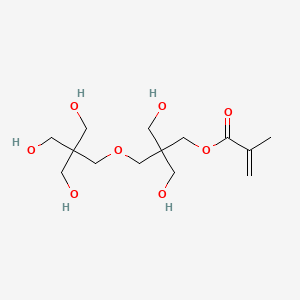
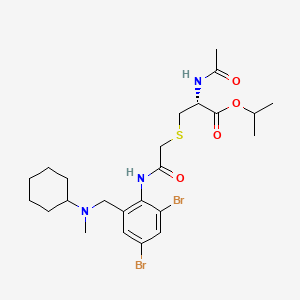
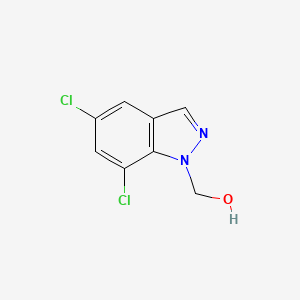
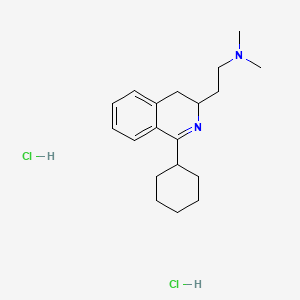
![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

